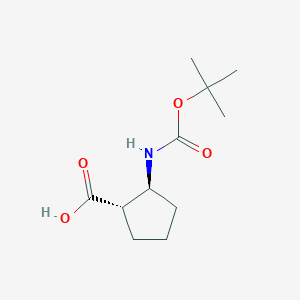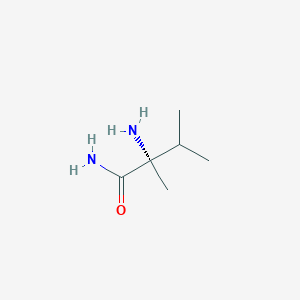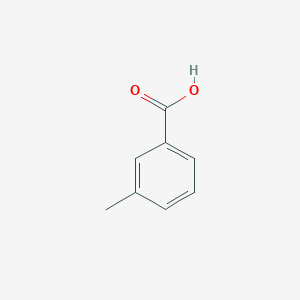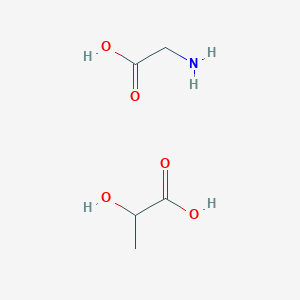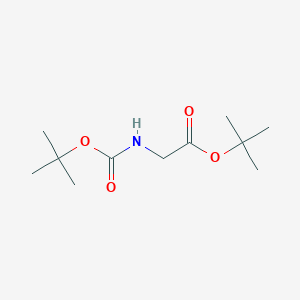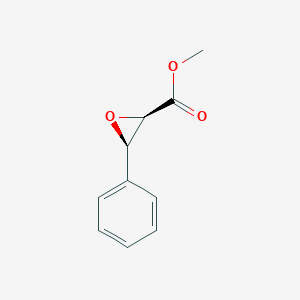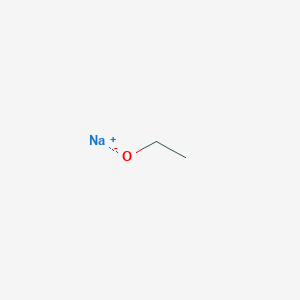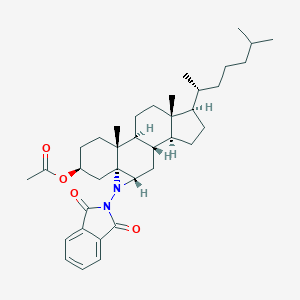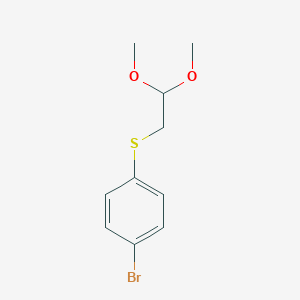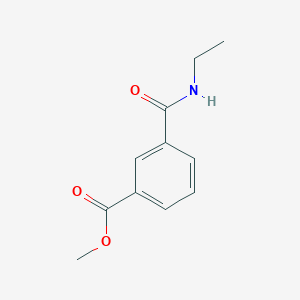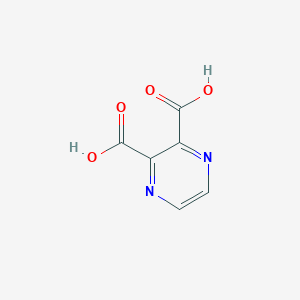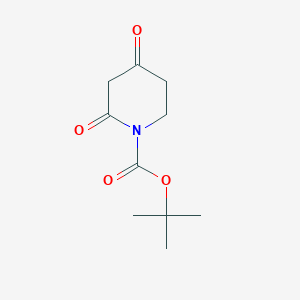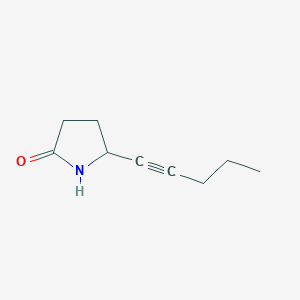
4-Buta-2,3-dien-2-yl-2,2-dimethyl-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Buta-2,3-dien-2-yl-2,2-dimethyl-1,3-dioxolane, also known as BDD, is a chemical compound that has garnered significant attention in the scientific community due to its unique properties. BDD is a cyclic acetal that is commonly used as a reagent in organic chemistry. It is a colorless liquid that is soluble in water and has a boiling point of 135°C.
作用机制
The mechanism of action of 4-Buta-2,3-dien-2-yl-2,2-dimethyl-1,3-dioxolane is not well understood. However, it is believed that 4-Buta-2,3-dien-2-yl-2,2-dimethyl-1,3-dioxolane acts as a Lewis acid, which allows it to form complexes with other molecules. This property makes 4-Buta-2,3-dien-2-yl-2,2-dimethyl-1,3-dioxolane useful as a reagent in organic chemistry.
生化和生理效应
There is limited information available on the biochemical and physiological effects of 4-Buta-2,3-dien-2-yl-2,2-dimethyl-1,3-dioxolane. However, 4-Buta-2,3-dien-2-yl-2,2-dimethyl-1,3-dioxolane has been shown to be relatively non-toxic and non-irritating to the skin and eyes. It is also not mutagenic or carcinogenic.
实验室实验的优点和局限性
One of the main advantages of 4-Buta-2,3-dien-2-yl-2,2-dimethyl-1,3-dioxolane is its versatility as a reagent in organic chemistry. It can be used as a protecting group for aldehydes and ketones, as well as a reagent for the synthesis of cyclic acetals. 4-Buta-2,3-dien-2-yl-2,2-dimethyl-1,3-dioxolane is also relatively non-toxic and non-irritating, making it safe to handle in the laboratory.
However, there are also some limitations to the use of 4-Buta-2,3-dien-2-yl-2,2-dimethyl-1,3-dioxolane. The synthesis of 4-Buta-2,3-dien-2-yl-2,2-dimethyl-1,3-dioxolane can be challenging, and the yield of the reaction is typically around 70%. The purity of the product can also be difficult to control, which can lead to issues in downstream reactions.
未来方向
There are several future directions for research on 4-Buta-2,3-dien-2-yl-2,2-dimethyl-1,3-dioxolane. One area of interest is the development of new synthetic methods for 4-Buta-2,3-dien-2-yl-2,2-dimethyl-1,3-dioxolane that are more efficient and produce higher yields. Another area of interest is the development of new applications for 4-Buta-2,3-dien-2-yl-2,2-dimethyl-1,3-dioxolane, particularly in the synthesis of natural products and pharmaceuticals. Finally, there is a need for more research on the mechanism of action of 4-Buta-2,3-dien-2-yl-2,2-dimethyl-1,3-dioxolane, which could lead to new insights into its use as a reagent in organic chemistry.
合成方法
4-Buta-2,3-dien-2-yl-2,2-dimethyl-1,3-dioxolane is synthesized by the reaction of 2,3-dimethyl-2-butene and formaldehyde in the presence of sulfuric acid. The reaction proceeds via a cationic mechanism, which leads to the formation of the cyclic acetal. The yield of the reaction is typically around 70%, and the purity of the product can be improved through distillation.
科学研究应用
4-Buta-2,3-dien-2-yl-2,2-dimethyl-1,3-dioxolane has been used in a wide range of scientific research applications. One of the most common uses of 4-Buta-2,3-dien-2-yl-2,2-dimethyl-1,3-dioxolane is as a reagent in organic chemistry. It is commonly used as a protecting group for aldehydes and ketones, as well as a reagent for the synthesis of cyclic acetals. 4-Buta-2,3-dien-2-yl-2,2-dimethyl-1,3-dioxolane has also been used in the synthesis of natural products and pharmaceuticals.
属性
CAS 编号 |
120717-26-2 |
|---|---|
产品名称 |
4-Buta-2,3-dien-2-yl-2,2-dimethyl-1,3-dioxolane |
分子式 |
C9H14O2 |
分子量 |
154.21 g/mol |
InChI |
InChI=1S/C9H14O2/c1-5-7(2)8-6-10-9(3,4)11-8/h8H,1,6H2,2-4H3 |
InChI 键 |
GJXZGCCGVLNODP-UHFFFAOYSA-N |
SMILES |
CC(=C=C)C1COC(O1)(C)C |
规范 SMILES |
CC(=C=C)C1COC(O1)(C)C |
同义词 |
1,3-Dioxolane, 2,2-dimethyl-4-(1-methyl-1,2-propadienyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[{4-[(E)-(3-Acetyl-5-nitrothiophen-2-yl)diazenyl]-3-methylphenyl}(ethyl)amino]butyl acetate](/img/structure/B51380.png)
